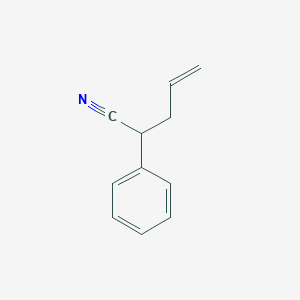

2-Phenyl-4-pentenenitrile

Description

Structure

3D Structure

Properties

CAS No. |

5558-87-2 |

|---|---|

Molecular Formula |

C11H11N |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

2-phenylpent-4-enenitrile |

InChI |

InChI=1S/C11H11N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-5,7-8,11H,1,6H2 |

InChI Key |

UPGWWAVLPCHBAC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenyl 4 Pentenenitrile

Direct Synthetic Routes

Direct synthesis of 2-Phenyl-4-pentenenitrile primarily involves the formation of a carbon-carbon bond at the alpha position to the nitrile group.

Alkylation Approaches: Synthesis from Phenylacetonitrile (B145931) and Allyl Chloride

A common and direct method for synthesizing this compound is the alkylation of phenylacetonitrile with allyl chloride. mdma.chscribd.com This reaction typically proceeds in the presence of a strong base and a phase transfer catalyst. The base deprotonates the carbon alpha to the nitrile group in phenylacetonitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic allyl chloride in a nucleophilic substitution reaction, resulting in the formation of this compound.

The use of a phase transfer catalyst, such as triethylbenzylammonium chloride, is crucial for facilitating the reaction between the aqueous phase containing the base and the organic phase containing the reactants. google.comorgsyn.org This catalytic system allows for milder reaction conditions, often at temperatures between 5°C and 50°C. google.com

A variation of this method involves using sodium hydride in a solvent like dimethyl sulfoxide (B87167) (DMSO). mdma.ch This approach can be advantageous as it often leads to rapid reactions, even with reactive halides like allyl chloride. mdma.ch

It is also possible to achieve dialkylation, leading to the formation of 2-allyl-2-phenyl-4-pentenenitrile, by using an excess of allyl chloride. mdma.chscribd.com

Alternative Synthetic Pathways for α-Allylated Nitriles

While the alkylation of phenylacetonitrile is a primary route, other methods exist for the synthesis of α-allylated nitriles. Palladium-catalyzed allylation reactions offer an alternative. For instance, 2-allylisourea can act as an effective allylating agent for phenylacetonitrile in the presence of a palladium(0) catalyst. oup.com This reaction can produce a mixture of this compound and the dialkylated product, 2-allyl-2-phenyl-4-pentenenitrile. oup.com

Another approach involves the nickel-catalyzed reaction of benzyl (B1604629) nitrile derivatives with allylic alcohols. researchgate.net This method is efficient for creating nitriles with a tertiary carbon center at the alpha position. researchgate.net

Decarboxylative reactions of alkynyl carboxylic acids with azobis(alkylcarbonitriles) can also yield allyl nitriles. nih.gov The stereochemistry of the resulting allyl nitrile can be controlled by the choice of catalyst and reaction conditions. nih.gov

Precursor Chemistry and Starting Materials for this compound Synthesis

The primary precursors for the most common synthetic route to this compound are phenylacetonitrile and allyl chloride. mdma.chscribd.com

Phenylacetonitrile : Also known as benzyl cyanide, this aromatic nitrile is the source of the phenyl and nitrile groups in the final product. It possesses an acidic α-hydrogen, which is crucial for the deprotonation step in the alkylation reaction.

Allyl Chloride : This organochlorine compound serves as the allylating agent, providing the three-carbon allyl group that is introduced at the α-position of the phenylacetonitrile.

For alternative synthetic routes, other precursors are necessary:

2-Allylisourea : Used in palladium-catalyzed allylations. oup.com

Allyl Alcohols : Employed in nickel-catalyzed reactions. researchgate.net

Arylpropiolic Acids and Azobis(alkylcarbonitriles) : These are the starting materials for the decarboxylative synthesis of allyl nitriles. nih.gov

Advanced Synthetic Strategies and Process Optimization

To improve the efficiency and selectivity of this compound synthesis, various advanced strategies and process optimization techniques have been developed.

Catalytic Systems for Stereo- and Regioselective Synthesis

The development of catalytic systems is crucial for controlling the stereochemistry and regiochemistry of the product.

Stereoselective Synthesis : In reactions creating chiral centers, enantioselective catalysts can be employed to produce a specific stereoisomer. For example, in the synthesis of related chiral nitriles, asymmetric allylic alkylation using a nickel catalyst with a chiral ligand like (S)-H8-BINAP has been shown to be effective. researchgate.net While not specifically detailed for this compound, such principles are applicable. The use of specific catalysts can also control the formation of (E)- or (Z)-isomers in certain allyl nitrile syntheses. nih.gov

Regioselective Synthesis : In cases where multiple reaction sites are available, regioselective catalysts can direct the reaction to the desired position. For instance, in the synthesis of substituted oxazoles, gold catalysis has been used to achieve high regioselectivity in the cycloaddition of unsymmetrical internal alkynes. rsc.org Similarly, copper(I)-catalyzed cycloadditions of azides with terminal alkynes yield 1,4-disubstituted products with high regioselectivity. nih.gov These examples highlight the potential for catalytic control in related nitrile syntheses.

Reaction Condition Control and Yield Enhancement

Optimizing reaction conditions is key to maximizing the yield and purity of this compound.

Solvent Choice : The choice of solvent can significantly impact the reaction. Dipolar, aprotic solvents like DMSO, HMPT, and DMF have been shown to be efficient for the allylation of ketones, a related reaction. oup.com For oxidative coupling reactions to form dihydrobenzofuran neolignans, acetonitrile (B52724) has been identified as a "greener" and effective solvent. scielo.br

Base and Catalyst Concentration : The stoichiometry of the base and the concentration of the phase transfer catalyst are critical parameters in the alkylation of phenylacetonitrile. Careful control of these factors can minimize side reactions and improve the yield.

Temperature and Reaction Time : The reaction temperature and duration must be carefully controlled. For instance, in the synthesis of 2-phenylbutyronitrile, a related compound, the reaction is initially carried out at 28–35°C and then the temperature is increased to 40°C. orgsyn.org In other syntheses, optimizing the reaction time can prevent the formation of undesired byproducts. scielo.br

Purification Techniques : After the reaction, purification is essential to isolate the desired product. This typically involves extraction, washing, and distillation under reduced pressure. orgsyn.org

Chemical Reactivity and Derivatization of 2 Phenyl 4 Pentenenitrile

Utilization as a Key Building Block in Target Molecule Synthesis

The strategic positioning of its functional groups makes 2-Phenyl-4-pentenenitrile a valuable precursor in multi-step synthetic pathways, particularly in the construction of biologically active compounds.

Precursor Role in α-Phenyloxiranepropanenitrile Formation

This compound is a recognized intermediate in the synthesis of α-Phenyloxiranepropanenitrile. cymitquimica.com This transformation involves the epoxidation of the terminal double bond of the pentenyl chain. The resulting epoxide, α-Phenyloxiranepropanenitrile, is a key building block for more complex molecular architectures.

Applications in the Preparation of Biologically Active Analogs (e.g., CC-1065 Derivatives)

The significance of α-Phenyloxiranepropanenitrile, derived from this compound, is highlighted by its use in the preparation of analogs of the potent antitumor antibiotic CC-1065. cymitquimica.com The CC-1065 family of compounds is known for its DNA alkylating properties, and the synthesis of its analogs is a critical area of research in the development of new anticancer agents. The phenyl and nitrile functionalities of the original molecule are integral to the core structure of these complex derivatives.

Investigating Functional Group Transformations

The chemical character of this compound is defined by the interplay of its three primary functional groups: the nitrile, the phenyl moiety, and the pentenyl chain. Each of these groups exhibits distinct reactivity, allowing for selective chemical modifications.

Reactivity of the Nitrile Group in Heterocyclic Synthesis

The nitrile group (C≡N) is a valuable functional group in the synthesis of nitrogen-containing heterocycles. While specific examples of heterocyclic synthesis starting directly from this compound are not extensively documented in readily available literature, the general reactivity of nitriles suggests several potential pathways.

Nitriles are known precursors for a variety of heterocyclic systems, including:

Pyrazoles: These can be synthesized by the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, which can potentially be formed from the manipulation of the pentenyl chain of this compound. slideshare.net

Pyridines: Various synthetic routes to pyridines involve the condensation of carbonyl compounds with ammonia (B1221849) or amines. baranlab.org The functional groups of this compound could be transformed to provide the necessary precursors for such cyclization reactions.

Pyrroles: The Paal-Knorr synthesis, a classic method for pyrrole (B145914) formation, involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org Chemical transformations of the pentenyl chain and nitrile group could lead to the requisite dicarbonyl intermediate.

The reactivity of the nitrile group can be harnessed through various reactions, such as cycloadditions and condensations, to construct these and other heterocyclic rings. nih.gov

Electrophilic and Nucleophilic Reactions of the Phenyl Moiety

The phenyl group in this compound can undergo reactions typical of aromatic compounds.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene (B151609) ring makes it susceptible to electrophilic aromatic substitution (EAS). The alkyl substituent (the 4-cyanopent-1-en-2-yl group) is generally considered to be an ortho-, para-directing group, although its electronic effect might be complex. Typical EAS reactions include:

Nitration: Introduction of a nitro group (-NO2) onto the phenyl ring.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) onto the phenyl ring.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) onto the phenyl ring.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group onto the phenyl ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the phenyl ring of this compound is less likely unless the ring is substituted with strong electron-withdrawing groups, which is not the case in the parent molecule.

Olefinic Transformations of the Pentenyl Chain

The terminal double bond of the pentenyl chain is a site of rich chemical reactivity, allowing for a wide array of transformations. These reactions can be used to introduce new functional groups or to build upon the carbon skeleton.

Table 1: Potential Olefinic Transformations of the Pentenyl Chain

| Reaction Type | Reagents | Potential Product Functional Group |

|---|---|---|

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide (Oxirane) |

| Dihydroxylation | Osmium tetroxide (OsO4), Potassium permanganate (B83412) (KMnO4) | Diol |

| Oxidative Cleavage | Ozone (O3), followed by a reducing or oxidizing workup | Aldehyde, Carboxylic Acid, or Ketone |

| Hydrogenation | H2, Metal catalyst (e.g., Pd, Pt, Ni) | Alkane (2-Phenylpentanenitrile) |

| Halogenation | X2 (e.g., Br2, Cl2) | Dihaloalkane |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloalkane |

| Hydration | H2O, Acid catalyst | Alcohol |

| Hydroboration-Oxidation | 1. BH3·THF, 2. H2O2, NaOH | Alcohol (anti-Markovnikov) |

| Cycloaddition Reactions | Dienes, Dipoles | Cyclic adducts |

These transformations provide access to a wide range of derivatives, further expanding the synthetic utility of this compound. For example, the epoxidation to form α-Phenyloxiranepropanenitrile is a key step in the synthesis of CC-1065 analogs. cymitquimica.com

Catalytic Aspects of this compound Reactivity

The reactivity of this compound is significantly influenced by the presence of catalysts, which can direct the transformation of this versatile building block towards a variety of valuable derivatives. Both metal-based and organic catalysts have been employed to achieve controlled and selective modifications of its structure.

Metal-Catalyzed Transformations and Selectivity Control

Transition metal catalysis offers a powerful toolkit for the functionalization of this compound and related allylic nitriles. The choice of metal, ligands, and reaction conditions plays a crucial role in determining the outcome and selectivity of these transformations. Palladium, nickel, and rhodium complexes are among the most studied catalysts in this context.

Palladium-catalyzed reactions, particularly the Tsuji-Trost allylation, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds at the allylic position. organic-chemistry.org In this reaction, a palladium(0) catalyst coordinates to the double bond of the allyl group, leading to the formation of a π-allylpalladium(II) complex after oxidative addition and expulsion of a leaving group. youtube.com The regioselectivity of the subsequent nucleophilic attack is a key aspect of selectivity control. Generally, with non-symmetric allyl substrates, the substitution occurs at the less sterically hindered position. organic-chemistry.org However, the nature of the ligands and the nucleophile can influence this outcome. youtube.com

Nickel-catalyzed α-allylation of nitriles with allylic alcohols represents another important transformation. A notable advantage of this method is the ability to use readily available allylic alcohols directly, avoiding the need for pre-functionalized allylating agents. For instance, nickel complexes generated in situ from Ni(cod)₂ and a diphosphine ligand like dppf have been shown to effectively catalyze the α-allylation of phenylacetonitrile (B145931) derivatives. researchgate.net The reaction proceeds with high regioselectivity, providing a direct route to nitriles with a newly introduced allyl group at the α-position. The choice of solvent can be critical in controlling the selectivity of the reaction. researchgate.net

The following interactive data table summarizes the results of a nickel-catalyzed α-allylation of a phenylacetonitrile derivative with an allylic alcohol, a reaction analogous to the derivatization of this compound.

Table 1: Nickel-Catalyzed α-Allylation of Phenylacetonitrile with Allyl Alcohol researchgate.net

| Entry | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | dppf | Methanol (B129727) | 80 | 24 | 85 |

| 2 | dppe | Methanol | 80 | 24 | 60 |

| 3 | dppp | Methanol | 80 | 24 | 72 |

| 4 | dppb | Methanol | 80 | 24 | 65 |

| 5 | dppf | Toluene | 110 | 24 | 40 |

Reaction conditions: Phenylacetonitrile (1 mmol), allyl alcohol (1.5 mmol), Ni(cod)₂ (5 mol%), ligand (10 mol%), solvent (2 mL).

Rhodium-catalyzed hydroformylation presents another avenue for the derivatization of the terminal alkene in this compound. This reaction introduces a formyl group and a hydrogen atom across the double bond, leading to the formation of aldehydes. A key challenge in the hydroformylation of internal olefins is controlling the regioselectivity. However, with appropriate ligand design, high selectivity for either the linear or branched aldehyde can be achieved. For instance, rhodium complexes with phosphine-sulfur ligands have been investigated for their impact on the catalytic performance in olefin hydroformylation. rsc.org

Organocatalysis in Derivatization Reactions

Organocatalysis has emerged as a powerful strategy for the asymmetric functionalization of organic molecules, offering a complementary approach to metal-based catalysis. In the context of this compound and related compounds, organocatalysis can be employed to achieve enantioselective transformations, particularly at the α-position to the nitrile group.

One of the key applications of organocatalysis in this area is the allylic alkylation of α-(alkylideneamino)nitriles. nih.govacs.org In this approach, a chiral Lewis base catalyst activates an allylic carbonate, generating a reactive intermediate that can then be attacked by the nucleophilic α-carbon of the iminonitrile. This methodology allows for the construction of α-allyl-α-amino nitrile derivatives with high enantioselectivity. The reaction proceeds under mild conditions and offers a route to chiral building blocks that can be further elaborated into more complex molecules, such as functionalized 1-pyrrolines. nih.govacs.org

The following interactive data table illustrates the results of an organocatalytic allylic alkylation of an α-(alkylideneamino)nitrile, showcasing the effectiveness of this approach in creating stereogenic centers.

Table 2: Organocatalytic Allylic Alkylation of an α-(Alkylideneamino)nitrile nih.gov

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | (S)-SITCP | Toluene | 25 | 12 | 92 | 95 |

| 2 | (R)-SITCP | Toluene | 25 | 12 | 90 | -94 |

| 3 | (S)-BTM | Toluene | 25 | 24 | 75 | 88 |

| 4 | (S)-SITCP | DCM | 25 | 18 | 85 | 91 |

| 5 | (S)-SITCP | THF | 25 | 24 | 60 | 85 |

Reaction conditions: α-(Alkylideneamino)nitrile (0.1 mmol), allyl carbonate (0.12 mmol), catalyst (10 mol%), solvent (1 mL).

Furthermore, the nitrile group in this compound can act as a precursor for other functional groups through organocatalytic transformations. While direct Michael additions using the α-carbon of this compound as a nucleophile under organocatalytic conditions are less common, the principles of enamine and iminium ion catalysis could potentially be applied to derivatives of this compound. For instance, the activation of an aldehyde with a chiral secondary amine catalyst can generate a nucleophilic enamine, which could then react with a suitable electrophile.

Advanced Spectroscopic and Computational Characterization of 2 Phenyl 4 Pentenenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of atoms within the 2-Phenyl-4-pentenenitrile structure.

The ¹H NMR spectrum of this compound provides detailed information about the electronic environment, connectivity, and number of different protons in the molecule. Experimental data recorded on a 60 MHz spectrometer in carbon tetrachloride (CCl₄) reveals distinct signals corresponding to each proton type. nih.gov

The spectrum shows a multiplet at approximately 7.30 ppm, which is characteristic of the five aromatic protons of the phenyl group. nih.gov The benzylic proton (H-2), being adjacent to both the phenyl ring and the electron-withdrawing nitrile group, appears as a triplet at 3.78 ppm with a coupling constant (J) of 7 Hz. nih.gov This triplet multiplicity indicates that it is coupled to the two adjacent methylene (B1212753) protons (H-3). nih.gov

The allylic methylene protons (H-3) resonate as a triplet at 2.58 ppm, also with a J-value of 7 Hz, confirming their coupling to the benzylic proton. nih.gov The terminal vinyl protons show complex signals: a multiplet at 5.12 ppm corresponds to the two diastereotopic protons of the terminal CH₂ group (H-5), and a doublet of doublets of triplets (ddt) at 5.68 ppm is assigned to the CH proton (H-4). nih.gov The complex splitting pattern of H-4 arises from its coupling to the terminal CH₂ protons and the allylic CH₂ protons, with coupling constants of 16, 10, and 7 Hz, respectively. nih.gov

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.30 | Multiplet (m) | - | 5H | Aromatic Protons (C₆H₅) |

| 5.68 | Doublet of doublets of triplets (ddt) | 16, 10, 7 | 1H | Vinyl Proton (-CH=) |

| 5.12 | Multiplet (m) | - | 2H | Terminal Vinyl Protons (=CH₂) |

| 3.78 | Triplet (t) | 7 | 1H | Benzylic Proton (-CH(CN)Ph) |

| 2.58 | Triplet (t) | 7 | 2H | Allylic Protons (-CH₂-CH=) |

While specific experimental ¹³C NMR data for this compound is not detailed in the readily available literature, the expected chemical shifts can be predicted based on the functional groups present in the molecule. The spectrum would display signals for all eleven unique carbon atoms.

The carbon of the nitrile group (C-1) is expected to appear in the range of 115-125 ppm. The carbons of the phenyl ring would generate signals in the aromatic region (125-140 ppm), with the ipso-carbon (the one attached to the main chain) being distinct from the ortho, meta, and para carbons. The benzylic carbon (C-2), attached to both the phenyl ring and the nitrile, would likely resonate between 35-45 ppm. The allylic carbon (C-3) is expected in the 30-40 ppm range. The alkene carbons would be found further downfield, with the terminal C-5 appearing around 115-120 ppm and the internal C-4 at approximately 130-135 ppm.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 130-135 | Vinyl Carbon (-CH=) |

| 125-140 | Aromatic Carbons (C₆H₅) |

| 115-125 | Nitrile Carbon (-C≡N) |

| 115-120 | Terminal Vinyl Carbon (=CH₂) |

| 35-45 | Benzylic Carbon (-CH(CN)Ph) |

| 30-40 | Allylic Carbon (-CH₂-CH=) |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

The mass spectrum of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 157, which corresponds to its molecular weight (C₁₁H₁₁N). nih.gov This peak has a relative intensity of 63%, confirming the identity of the compound. nih.gov

The fragmentation pattern provides further structural evidence. The base peak, which is the most intense signal in the spectrum (100% relative intensity), is observed at m/z 116. nih.gov This fragment likely results from a McLafferty-type rearrangement or cleavage of the allyl group, leading to the stable cyanobenzyl cation or a related structure. Another significant fragment is seen at m/z 117, with a relative intensity of 37%, which could correspond to the phenylacetonitrile (B145931) radical cation. nih.gov A prominent peak at m/z 90 (98% relative intensity) is also observed, likely corresponding to the tropylium (B1234903) cation (C₇H₆⁺) fragment, a common feature in the mass spectra of compounds containing a benzyl (B1604629) group. nih.gov

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 157 | 63 | Molecular Ion [M]⁺ |

| 117 | 37 | [C₈H₇N]⁺ or similar |

| 116 | 100 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 90 | 98 | [C₇H₆]⁺ (Tropylium ion or similar) |

Vibrational Spectroscopy (Infrared) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A medium intensity band at 2225 cm⁻¹ is indicative of the C≡N (nitrile) stretching vibration. nih.gov The presence of the carbon-carbon double bond of the alkene is confirmed by a strong stretching absorption at 1635 cm⁻¹. nih.gov Additionally, a strong band at 920 cm⁻¹ corresponds to the out-of-plane bending vibration of the terminal =CH₂ group. nih.gov

Aromatic C-H stretching vibrations are observed as medium intensity bands above 3000 cm⁻¹, specifically at 3047 and 3010 cm⁻¹. nih.gov Aliphatic C-H stretching from the methylene group is seen in the bands at 2975, 2960, and 2900 cm⁻¹. nih.gov The presence of the monosubstituted phenyl ring is further supported by very strong absorption bands at 750 cm⁻¹ and 690 cm⁻¹, which are characteristic of C-H out-of-plane bending for such a substitution pattern. nih.gov A sharp, strong band at 1450 cm⁻¹ is attributed to the C=C stretching within the aromatic ring. nih.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3047, 3010 | Medium (m) | Aromatic C-H Stretch |

| 2975, 2960, 2900 | Medium (m) | Aliphatic C-H Stretch |

| 2225 | Medium (m) | Nitrile (C≡N) Stretch |

| 1635 | Strong (s) | Alkene (C=C) Stretch |

| 1450 | Strong (s) | Aromatic C=C Stretch |

| 920 | Strong (s) | Vinyl (=CH₂) Out-of-Plane Bend |

| 750, 690 | Very Strong (vs) | Aromatic C-H Out-of-Plane Bend (Monosubstituted) |

Theoretical and Computational Chemistry for Mechanistic Insights

Theoretical and computational chemistry serve as powerful tools to provide a deeper understanding of the molecular structure, electronic properties, and reactivity of this compound. By employing a range of computational methods, researchers can elucidate conformational preferences, map out reaction pathways, and predict spectroscopic signatures, offering insights that complement experimental findings.

Quantum Mechanical Studies of Molecular Structure and Conformations

Quantum mechanical calculations are instrumental in determining the three-dimensional structure and conformational landscape of molecules. For this compound, which possesses multiple rotatable bonds, a variety of conformers can exist. While direct computational studies on this compound are not extensively available in the literature, valuable insights can be drawn from studies on analogous structures, such as 4-pentenenitrile (B1194741).

A computational investigation into the conformational space of 4-pentenenitrile, the parent structure lacking the phenyl group, would typically involve mapping the potential energy surface by systematically rotating the dihedral angles along the carbon backbone. Such studies often employ methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to accurately calculate the energies of different conformations.

τ1 (Cα-C2-Ph): Rotation of the phenyl group relative to the nitrile backbone.

τ2 (N-Cα-C2-C3): Rotation around the Cα-C2 bond.

τ3 (Cα-C2-C3-C4): Rotation around the C2-C3 bond.

τ4 (C2-C3-C4=C5): Rotation around the C3-C4 bond, which influences the orientation of the vinyl group.

The presence of the bulky phenyl group at the C2 position is expected to introduce significant steric hindrance, thereby limiting the number of stable, low-energy conformers compared to 4-pentenenitrile. Quantum mechanical calculations would predict the relative energies of these conformers, identifying the global minimum energy structure and other accessible conformations at room temperature. These calculations would also provide optimized geometrical parameters, such as bond lengths and angles, for each stable conformer.

Table 1: Predicted Stable Conformers of this compound (Hypothetical Data Based on Analogous Structures) This table is illustrative and based on expected outcomes from quantum mechanical calculations.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle τ2 (°) | Dihedral Angle τ3 (°) | Key Intramolecular Interactions |

|---|---|---|---|---|

| Gauche-Anti | 0.00 | ~60 | ~180 | Potential π-π stacking between phenyl and vinyl groups |

| Anti-Gauche | 0.85 | ~180 | ~60 | Steric repulsion between phenyl and vinyl groups |

| Gauche-Gauche | 1.50 | ~60 | ~60 | Increased steric strain |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations can provide a wealth of information regarding its reactivity, stability, and spectroscopic characteristics. These calculations typically involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) that are appropriate for the system under study.

Key electronic properties that can be calculated using DFT include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO is expected to have significant contributions from the phenyl ring and the C=C double bond, while the LUMO is likely to be localized on the phenyl ring and the nitrile group.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the nitrogen atom of the nitrile group and the π-systems of the phenyl ring and the double bond would be regions of negative potential, while the hydrogen atoms and the carbon of the nitrile group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and steric effects. This analysis can quantify the delocalization of electron density between different parts of the molecule.

Table 2: Calculated Electronic Properties of this compound (Hypothetical DFT Data) This table is illustrative and based on expected outcomes from DFT calculations.

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule, primarily due to the nitrile group. |

Computational Modeling of Reaction Pathways and Intermediates

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions by identifying transition states and intermediates along a reaction coordinate. For this compound, computational studies can explore various potential reactions, such as additions to the double bond or the nitrile group, or reactions involving the benzylic proton.

By calculating the potential energy surface for a proposed reaction, chemists can determine the activation energies for different steps and identify the rate-determining step. This information is crucial for understanding reaction kinetics and selectivity. For instance, in a diastereoselective reaction involving this compound, computational modeling can predict which diastereomer is favored by comparing the energies of the transition states leading to each product.

DFT calculations are commonly employed to model reaction pathways. By locating the structures of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. For example, the mechanism of a base-catalyzed isomerization or an electrophilic addition to the alkene could be thoroughly investigated. These models can also simulate the effect of different solvents on the reaction pathway through the use of continuum solvation models.

Table 3: Hypothetical Reaction Pathway Analysis for the Alkylation of this compound This table is illustrative and based on expected outcomes from computational modeling.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Features |

|---|---|---|---|

| 1. Deprotonation | Reactant + Base | 0.0 | Initial state |

| Transition State 1 | +15.2 | Proton abstraction by the base | |

| Carbanion Intermediate | +5.8 | Stabilized by the phenyl and nitrile groups | |

| 2. Alkylation | Carbanion + Electrophile | +5.8 | - |

| Transition State 2 | +12.5 | Formation of the new C-C bond | |

| Product | -10.3 | Final alkylated product |

Emerging Research Frontiers and Future Prospects for 2 Phenyl 4 Pentenenitrile

Development of Enantioselective and Diastereoselective Synthetic Routes

The creation of stereochemically defined molecules is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. For 2-Phenyl-4-pentenenitrile, which possesses a stereocenter at the α-position to the nitrile group, the development of synthetic routes that can control the formation of specific stereoisomers is of paramount importance.

Recent research has focused on the catalytic asymmetric allylation of phenylacetonitrile (B145931), a structural analog of this compound, to achieve high levels of enantioselectivity. One notable approach involves the use of nickel catalysts in combination with chiral ligands. For instance, a clean method for the α-allylation of phenylacetonitrile with allylic alcohols has been developed using a nickel complex generated in situ from Ni(cod)₂ and the dppf ligand. researchgate.net This reaction proceeds without the need for a base and utilizes methanol (B129727) as the solvent. researchgate.net Such methodologies could potentially be adapted for the enantioselective synthesis of this compound by employing a chiral phosphine (B1218219) ligand to induce asymmetry.

Furthermore, palladium-catalyzed asymmetric allylic alkylation of related α-aryl-α-fluoroacetonitriles has been shown to generate two contiguous chirality centers with good yields, high enantioselectivity, and up to 15:1 diastereoselectivity. nih.gov This highlights the potential for developing diastereoselective routes to derivatives of this compound by carefully selecting the catalyst, ligand, and reaction conditions. The general procedure for such reactions often involves the use of a chiral ligand, such as a phosphinoxazoline, in the presence of a palladium precursor. nih.gov

The exploration of various chiral ligands and catalytic systems is an active area of research. The table below summarizes key aspects of catalytic systems that could be adapted for the stereoselective synthesis of this compound.

| Catalytic System | Precursor | Ligand Family | Key Features | Potential Application to this compound |

| Nickel-catalyzed allylation | Ni(cod)₂ | Diphosphines (e.g., dppf) | Base-free conditions, use of allylic alcohols. researchgate.net | Enantioselective synthesis by employing chiral diphosphine ligands. |

| Palladium-catalyzed allylic alkylation | [η³-C₃H₅ClPd]₂ | Phosphinoxazolines (PHOX) | High enantioselectivity and diastereoselectivity for related substrates. nih.gov | Diastereoselective synthesis of substituted this compound derivatives. |

| Boron-catalyzed allylation | (S)-Ph-BBD-OMe | Chiral Boron Catalysts | Asymmetric ketone allylation with good yield and stereoselectivity. ua.es | Potential for novel enantioselective routes involving different activation modes. |

Exploration in Materials Science and Polymer Chemistry

The unique molecular structure of this compound, featuring both a reactive nitrile group and a polymerizable allyl group, makes it an intriguing candidate for applications in materials science and polymer chemistry. The nitrile group can enhance thermal stability and solvent resistance in polymers, while the allyl group provides a handle for polymerization or post-polymerization modification. lu.segantrade.com

The incorporation of nitrile-containing monomers into polymers such as polymethacrylates and polystyrenes has been shown to increase the glass transition temperature (Tg). lu.se This suggests that this compound could be utilized as a comonomer to produce bio-based polymers with high glass transition temperatures. lu.se The presence of the allyl functionality allows for polymerization through various mechanisms, including free-radical polymerization, although the reactivity of the allyl double bond can be lower compared to other vinyl monomers. gantrade.com

Moreover, the allyl group in polymers can be a site for post-polymerization modifications. For example, Barbier-type allylation has been used to introduce allylic alcohol functionality into a polymer backbone, which can then be further functionalized. acs.org This opens up possibilities for creating multifunctional polymers derived from this compound. The nitrile group itself is a versatile functional group that can serve as a precursor for various other functionalities, such as amines, amides, and carboxylic acids, further expanding the potential applications of polymers derived from this compound. nih.gov

The table below outlines potential polymer architectures and their prospective applications based on the functional groups of this compound.

| Polymer Type | Monomer(s) | Key Structural Feature | Potential Applications |

| Homopolymer | This compound | Pendent phenyl and nitrile groups | High Tg materials, specialty elastomers. lu.seresearchgate.net |

| Copolymer | This compound with Styrene or Acrylates | Tunable nitrile content | Thermoplastic polyol resin modifiers, coatings, inks. gantrade.com |

| Functional Polymer | Polymer with this compound units | Post-modification of allyl or nitrile groups | Drug delivery systems, advanced coatings, functional materials. acs.orgnih.gov |

Investigation into Advanced Catalytic Cycles for Transformation

The chemical reactivity of this compound can be harnessed through various catalytic transformations to produce a range of valuable chemical intermediates. Research in this area is focused on developing efficient and selective catalytic cycles.

One important transformation is hydroformylation, also known as the oxo process, which involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl group. wikipedia.orglibretexts.org This reaction would convert this compound into aldehydes, which are versatile precursors for alcohols, carboxylic acids, and amines. mt.com The hydroformylation of alkenes is typically catalyzed by transition metal complexes, with rhodium and cobalt being commonly used. mt.com A key challenge in the hydroformylation of terminal alkenes like this compound is controlling the regioselectivity to favor the formation of either the linear or branched aldehyde.

Isomerization of the double bond is another potential catalytic transformation. For instance, the isomerization of 2-methyl-3-butenenitrile (B95465) to 3-pentenenitrile (B94367) is a crucial step in the industrial production of adiponitrile (B1665535). snnu.edu.cngoogle.com A similar isomerization of this compound could lead to other phenyl-substituted pentenenitrile isomers with different reactivity profiles. These isomerizations are often catalyzed by nickel complexes. snnu.edu.cn

Furthermore, the C-CN bond in nitriles can be activated by metal complexes, opening up pathways for novel transformations. snnu.edu.cn The development of catalytic cycles that can selectively functionalize the C-CN bond of this compound would provide access to a new range of derivatives.

The table below summarizes potential catalytic transformations of this compound and their significance.

| Catalytic Transformation | Catalyst Type | Product Class | Industrial Relevance |

| Hydroformylation | Rhodium or Cobalt complexes | Aldehydes | Synthesis of alcohols, carboxylic acids, and amines. wikipedia.orgmt.com |

| Isomerization | Nickel complexes | Isomeric Pentenenitriles | Access to different isomers for further synthesis. snnu.edu.cngoogle.com |

| C-CN Bond Activation | Various transition metals | Functionalized Aromatics | Novel synthetic routes to complex molecules. snnu.edu.cn |

Computational Design and Prediction of Novel Derivatizations

Computational chemistry has emerged as a powerful tool for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be employed to design and predict the properties of novel derivatives, guiding synthetic efforts towards the most promising candidates.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity. For instance, computational modeling has been used to accurately account for the structure and aggregation state of lithiated phenylacetonitrile, a related compound. nih.gov This demonstrates the potential of computational methods to predict the behavior of reactive intermediates in the synthesis of this compound derivatives.

Computational approaches can also be used to predict the reactivity of nitrile-containing compounds. For example, DFT-based methods have been developed to predict the reactivity of nitriles towards nucleophiles like cysteine, which can be a tool for assessing potential biological activity or toxicity. nih.govacs.org This could be valuable in the design of new bioactive molecules based on the this compound scaffold.

Furthermore, in silico screening of virtual libraries of this compound derivatives can be performed to identify candidates with specific properties, such as enhanced binding to a biological target or improved material characteristics. This rational design approach can significantly reduce the time and resources required for experimental synthesis and testing.

The table below highlights the application of various computational methods in the study and design of this compound derivatives.

| Computational Method | Application | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO-LUMO gap, charge distribution, reaction pathways. | Understanding of chemical behavior and prediction of reaction outcomes. |

| Molecular Docking | In silico screening for biological activity | Binding affinity and mode to target proteins. | Rational design of bioactive compounds. |

| Quantitative Structure-Property Relationship (QSPR) | Prediction of physical and chemical properties | Glass transition temperature, solubility, etc. | Design of materials with tailored properties. |

| Ab Initio Molecular Dynamics (AIMD) | Simulation of reaction dynamics | Transition states and reaction mechanisms. | Optimization of synthetic routes and catalytic cycles. |

Q & A

Q. Methodological Guidance

- Database Selection : Prioritize PubMed, SciFinder, and Reaxys while excluding non-peer-reviewed sources (e.g., BenchChem) .

- Keyword Optimization : Combine terms like “this compound” with “polymer precursors” or “click chemistry.”

- Trend Analysis : Map publication timelines to identify understudied areas (e.g., photocurable resins or conductive polymers) .

What analytical techniques are most reliable for quantifying trace degradation products of this compound in environmental samples?

Q. Advanced Research Focus

- GC-MS with Derivatization : Convert polar degradation products (e.g., carboxylic acids) to volatile esters using BSTFA .

- LC-QTOF-MS : High-resolution mass spectrometry to identify unknown metabolites via molecular networking .

- Isotope Dilution : Spike samples with ¹³C-labeled internal standards to improve quantification accuracy .

How can kinetic studies elucidate the stability of this compound under varying storage conditions?

Q. Methodological Guidance

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and monitor degradation via UV-Vis or NMR .

- pH-Dependent Hydrolysis : Study nitrile hydrolysis to amides/acids in buffered solutions (pH 2–12) .

- Light Sensitivity : Use quartz reactors to assess photodegradation under UV/visible light .

What ethical considerations apply when publishing unpublished spectral data for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.